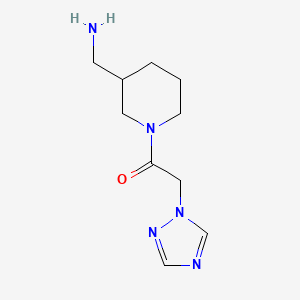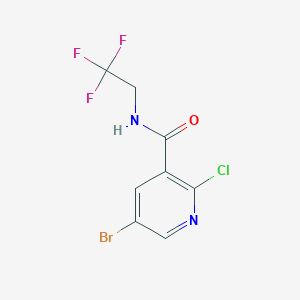![molecular formula C14H23N3 B1464997 [1-Methyl-2-(4-methylpiperazin-1-yl)-2-phenylethyl]amine CAS No. 1172567-69-9](/img/structure/B1464997.png)
[1-Methyl-2-(4-methylpiperazin-1-yl)-2-phenylethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-Methyl-2-(4-methylpiperazin-1-yl)-2-phenylethyl]amine is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a methyl group and a phenylpropan-2-amine moiety. Piperazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of various therapeutic agents.
Preparation Methods
The synthesis of [1-Methyl-2-(4-methylpiperazin-1-yl)-2-phenylethyl]amine typically involves the condensation of 4-methylpiperazine with a suitable phenylpropan-2-amine precursor. One common synthetic route includes the reaction of 4-methylpiperazine with 1-phenyl-2-bromoethane under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the reaction mixture is heated to reflux for several hours to ensure complete conversion .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
[1-Methyl-2-(4-methylpiperazin-1-yl)-2-phenylethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with various electrophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[1-Methyl-2-(4-methylpiperazin-1-yl)-2-phenylethyl]amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of drugs targeting neurological and psychiatric disorders.
Mechanism of Action
The mechanism of action of [1-Methyl-2-(4-methylpiperazin-1-yl)-2-phenylethyl]amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptor sites, modulating the activity of neurotransmitters and other signaling molecules. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
[1-Methyl-2-(4-methylpiperazin-1-yl)-2-phenylethyl]amine can be compared with other similar compounds, such as:
1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-ol: This compound has a hydroxyl group instead of an amine group, which may result in different biological activities and chemical reactivity.
1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-one:
1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-carboxylic acid: The carboxylic acid group in this compound can influence its solubility, reactivity, and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological and chemical properties that make it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1172567-69-9 |
|---|---|
Molecular Formula |
C14H23N3 |
Molecular Weight |
233.35 g/mol |
IUPAC Name |
1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-amine |
InChI |
InChI=1S/C14H23N3/c1-12(15)14(13-6-4-3-5-7-13)17-10-8-16(2)9-11-17/h3-7,12,14H,8-11,15H2,1-2H3 |
InChI Key |
OAIJBTNKFXKXQR-UHFFFAOYSA-N |
SMILES |
CC(C(C1=CC=CC=C1)N2CCN(CC2)C)N |
Canonical SMILES |
CC(C(C1=CC=CC=C1)N2CCN(CC2)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(4-Chlorobenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464914.png)
![(2E)-1-[3-(aminomethyl)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B1464915.png)
![[1-(2-Fluorobenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464916.png)
![[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464921.png)

![[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methanamine](/img/structure/B1464923.png)

![{1-[(4-Ethylphenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1464925.png)
![{1-[(3,4-Dimethylphenyl)methyl]piperidin-3-yl}methanol](/img/structure/B1464928.png)
![1-[4-(Hydroxymethyl)piperidin-1-yl]propan-2-one](/img/structure/B1464929.png)
![[1-(2,3-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464932.png)
![2-{[3-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol](/img/structure/B1464934.png)
![N-{2-[3-(aminomethyl)piperidin-1-yl]-2-oxoethyl}acetamide](/img/structure/B1464935.png)
![[1-(5-Methylthiophene-2-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1464936.png)
